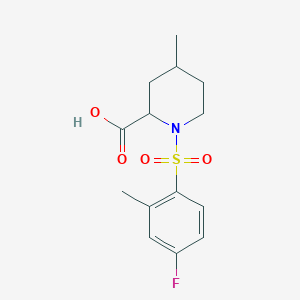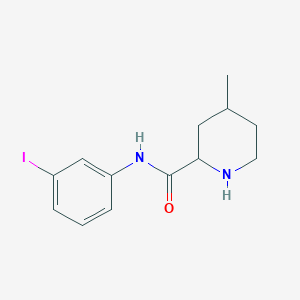
1-Cyclopropylsulfonyl-2,3-dihydroindol-7-amine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-Cyclopropylsulfonyl-2,3-dihydroindol-7-amine is a chemical compound that has gained attention in the field of medicinal chemistry due to its potential as a therapeutic agent. This compound is a selective inhibitor of the enzyme protein kinase B (PKB), also known as Akt, which plays a crucial role in regulating cell survival and proliferation. The inhibition of PKB by 1-Cyclopropylsulfonyl-2,3-dihydroindol-7-amine has been shown to have anti-tumor effects, making it a promising candidate for the development of cancer treatments.
Mecanismo De Acción
The mechanism of action of 1-Cyclopropylsulfonyl-2,3-dihydroindol-7-amine involves the inhibition of PKB, a protein kinase that plays a key role in the regulation of cell survival and proliferation. By inhibiting PKB, this compound induces apoptosis in cancer cells and prevents their growth and proliferation.
Biochemical and Physiological Effects:
The biochemical and physiological effects of 1-Cyclopropylsulfonyl-2,3-dihydroindol-7-amine are primarily related to its inhibition of PKB. This inhibition leads to a decrease in cell survival and proliferation, as well as an increase in apoptosis. Additionally, this compound has been shown to have anti-inflammatory effects, making it a potential candidate for the treatment of inflammatory diseases.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One advantage of 1-Cyclopropylsulfonyl-2,3-dihydroindol-7-amine is its selectivity for PKB, which makes it a promising candidate for the development of cancer treatments with minimal side effects. However, its synthesis is complex and requires several steps, which can make it difficult to produce in large quantities. Additionally, further research is needed to determine its efficacy and safety in human clinical trials.
Direcciones Futuras
There are several future directions for the research and development of 1-Cyclopropylsulfonyl-2,3-dihydroindol-7-amine. One potential direction is the optimization of its synthesis method to improve yield and scalability. Additionally, further studies are needed to determine its efficacy and safety in human clinical trials, as well as its potential as a treatment for other diseases such as inflammatory disorders. Finally, research into the mechanism of action of this compound could lead to the development of more effective and targeted cancer therapies.
Métodos De Síntesis
The synthesis of 1-Cyclopropylsulfonyl-2,3-dihydroindol-7-amine involves several steps, starting with the reaction of cyclopropylamine with 2,3-dihydroindole-2,3-dione to form the corresponding imine. This imine is then reduced with sodium borohydride to produce the desired amine product. The final step involves the addition of a sulfonyl chloride group to the amine using a reagent such as chlorosulfonic acid.
Aplicaciones Científicas De Investigación
1-Cyclopropylsulfonyl-2,3-dihydroindol-7-amine has been extensively studied for its potential as an anti-cancer agent. In one study, it was shown to inhibit the growth of breast cancer cells and induce apoptosis, or programmed cell death. Another study demonstrated its effectiveness against pancreatic cancer cells, with a significant reduction in tumor growth observed in animal models.
Propiedades
IUPAC Name |
1-cyclopropylsulfonyl-2,3-dihydroindol-7-amine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H14N2O2S/c12-10-3-1-2-8-6-7-13(11(8)10)16(14,15)9-4-5-9/h1-3,9H,4-7,12H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LUEBQVRBWGKWBA-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1S(=O)(=O)N2CCC3=C2C(=CC=C3)N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H14N2O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
238.31 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![3H-benzimidazol-5-yl-[4-(methoxymethyl)-3,6-dihydro-2H-pyridin-1-yl]methanone](/img/structure/B6645304.png)
![3-[3,6-dihydro-2H-pyridine-1-carbonyl(ethyl)amino]butanoic acid](/img/structure/B6645306.png)




![2-[Methyl-[5-(trifluoromethyl)-1,3,4-thiadiazol-2-yl]amino]acetic acid](/img/structure/B6645341.png)
![4-[Methyl-[5-(trifluoromethyl)-1,3,4-thiadiazol-2-yl]amino]butanoic acid](/img/structure/B6645345.png)
![2-[[5-(Trifluoromethyl)-1,3,4-thiadiazol-2-yl]amino]acetic acid](/img/structure/B6645351.png)
![N-[(3-chloro-5-fluorophenyl)methyl]-5,6,7,8-tetrahydronaphthalen-1-amine](/img/structure/B6645368.png)
![3-[(2-chloroacetyl)amino]-N,4-dimethylbenzamide](/img/structure/B6645401.png)
![1-[4-(Trifluoromethyl)-1,2,3,6-tetrahydropyridin-1-yl]prop-2-en-1-one](/img/structure/B6645406.png)
![2-Methyl-1-[4-(1,3-thiazol-2-yl)piperazin-1-yl]butan-2-ol](/img/structure/B6645410.png)